molecular formula C22H20N2O2 B246937 1-Benzoyl-4-(1-naphthoyl)piperazine

1-Benzoyl-4-(1-naphthoyl)piperazine

Cat. No.: B246937
M. Wt: 344.4 g/mol
InChI Key: NEJYVPPSHHBOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(1-naphthoyl)piperazine is a piperazine derivative featuring dual aromatic acyl substituents: a benzoyl group at the 1-position and a 1-naphthoyl group at the 4-position. Piperazine-based compounds are widely studied due to their structural versatility and pharmacological relevance, particularly in central nervous system (CNS) targeting and receptor modulation .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

[4-(naphthalene-1-carbonyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H20N2O2/c25-21(18-8-2-1-3-9-18)23-13-15-24(16-14-23)22(26)20-12-6-10-17-7-4-5-11-19(17)20/h1-12H,13-16H2

InChI Key

NEJYVPPSHHBOEN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with variations in substituents significantly affecting their properties. Below is a detailed comparison of 1-Benzoyl-4-(1-naphthoyl)piperazine with key analogs:

Structural Features

Compound Name Substituents at 1- and 4-Positions Key Structural Differences Reference ID
This compound Benzoyl (C₆H₅CO-) and 1-naphthoyl (C₁₀H₇CO-) Bulky naphthoyl group enhances lipophilicity N/A
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl and 4-nitrophenyl (O₂N-C₆H₄-) Nitro group introduces polarity and electron-withdrawing effects
1-(4-Bromobenzoyl)-4-phenylpiperazine 4-Bromobenzoyl (Br-C₆H₄CO-) and phenyl (C₆H₅-) Bromine increases molecular weight and halogen bonding potential
1-Benzhydryl-4-methylpiperazine (Cyclizine) Benzhydryl ((C₆H₅)₂CH-) and methyl (CH₃-) Benzhydryl group provides steric hindrance; methyl simplifies substitution
1-Benzoyl-4-[2-(7-methyl-1H-indol-3-yl)-1,2-dioxoethyl]piperazine Benzoyl and indole-diketone Indole-diketone moiety enables hydrogen bonding and π-π stacking

Physicochemical Properties

  • Crystallinity: 1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna2₁), while 1-(4-bromobenzoyl)-4-phenylpiperazine adopts a monoclinic system (P2₁). These differences reflect the impact of nitro vs. bromo substituents on packing efficiency . Cocrystals of piperazine with diosgenin (2:1 ratio) demonstrate enhanced stability via hydrogen bonding, a property relevant to formulations of lipophilic analogs like this compound .
  • Solubility :

    • The naphthoyl group in the target compound likely reduces aqueous solubility compared to derivatives with polar nitro groups (e.g., 1-Benzoyl-4-(4-nitrophenyl)piperazine). However, its lipophilicity may improve membrane permeability .

Stability and Formulation

  • The naphthoyl group may confer metabolic stability due to steric protection of the acyl bond, a hypothesis supported by the stability of benzoylpiperazine cocrystals .
  • Hydroxypropyl methyl cellulose (HPMC) formulations improve stability for piperazine-based drugs, a strategy applicable to the target compound .

Notes

Limited direct data on this compound necessitates extrapolation from structural analogs.

The naphthoyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) requires further study.

Comparative crystallographic and solubility data for naphthoyl-containing piperazines are lacking in the literature.

Evidence gaps exist regarding in vivo efficacy and toxicity profiles, emphasizing the need for targeted studies.

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